molecular formula C13H15ClO4 B3023937 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid CAS No. 854879-20-2

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B3023937
CAS No.: 854879-20-2
M. Wt: 270.71 g/mol
InChI Key: SEOKLYMQLKNEJM-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C13H15ClO4 and its molecular weight is 270.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Research on compounds with similar structures, such as chlorogenic acid, reveals significant pharmacological potentials. Chlorogenic acid, a phenolic compound, has demonstrated a wide array of health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which suggest potential uses in treating metabolic syndrome and associated disorders. Its antimicrobial activity against a broad spectrum of organisms positions it as a valuable candidate for natural food preservation and the development of functional foods and dietary supplements (Jesús Santana-Gálvez et al., 2017).

Environmental and Industrial Applications

Related research highlights the significance of phenolic compounds like syringic acid in bioremediation and industrial applications. Syringic acid exhibits strong antioxidant activity and potential in modulating enzyme activity, which could be beneficial in developing strategies for environmental pollution mitigation. Its applications in photocatalytic ozonation and enzyme-mediated catalysis underline the potential of phenolic compounds in addressing environmental challenges and industrial catalysis (Cheemanapalli Srinivasulu et al., 2018).

Materials Science and Engineering

The transformation of plant biomass into valuable chemicals and materials signifies another area of research relevance. For instance, 5-Hydroxymethylfurfural (HMF), derived from biomass, is an essential platform chemical for producing various value-added products. Its conversion into derivatives for manufacturing polymers, functional materials, and fuels showcases the potential of organic compounds derived from renewable resources in materials science. Such research emphasizes the importance of developing sustainable materials and chemicals from biomass, aligning with efforts to reduce reliance on fossil fuels (V. M. Chernyshev et al., 2017).

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-18-12-7-6-9(14)8-10(12)11(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOKLYMQLKNEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645483
Record name 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854879-20-2
Record name 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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